Melting Point Differentiation from Closest Aminophenyl Ketone Analogs
1-(4-Aminophenyl)propan-2-one exhibits a predicted melting point of 99–100 °C . This value is 3–8 °C lower than 4'-aminoacetophenone (103–108 °C) [1], 35–40 °C lower than 4-aminopropiophenone (135–140 °C) , and 35–39 °C higher than 4-nitrophenylacetone (61–64 °C) . The differences reflect distinct crystal lattice energies arising from the acetone side-chain length and the amino vs. nitro substitution pattern.
| Evidence Dimension | Melting point (mp) |
|---|---|
| Target Compound Data | 99–100 °C (predicted) |
| Comparator Or Baseline | 4'-Aminoacetophenone: 103–108 °C; 4-Aminopropiophenone: 135–140 °C; 4-Nitrophenylacetone: 61–64 °C |
| Quantified Difference | Δmp: −3 to −8 °C (vs. 4'-aminoacetophenone); −35 to −40 °C (vs. 4-aminopropiophenone); +35 to +39 °C (vs. 4-nitrophenylacetone) |
| Conditions | Standard reported or predicted values under atmospheric pressure |
Why This Matters
A melting point distinct from close analogs directly impacts crystallization-based purification, solid-form patentability, and formulation development, making simple one-for-one replacement during procurement non-trivial.
- [1] TCI AMERICA. 4'-Aminoacetophenone. Melting point: 105.0–108.0 °C. https://stg.tcichemicals.com/US/en/p/A0797 (accessed 2026-04-28). View Source
